molecular formula C10H13ClFNO2 B2747626 3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride CAS No. 2138104-22-8

3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B2747626
CAS No.: 2138104-22-8
M. Wt: 233.67
InChI Key: PANIFTZSAHANDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride is a chemical compound that features an amino group and a fluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorophenylacetic acid.

    Amination: The 2-fluorophenylacetic acid undergoes amination to introduce the amino group.

    Butanoic Acid Formation: The resulting intermediate is then converted into the butanoic acid derivative through a series of reactions involving appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and fluorophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
  • 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride
  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Uniqueness: 3-Amino-3-(2-fluorophenyl)butanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the amino and fluorophenyl groups on the butanoic acid backbone influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-amino-3-(2-fluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANIFTZSAHANDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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